![molecular formula C13H4ClF15O2S B13422160 p-(Pentadecafluoroheptyl)benzenesulphonyl chloride CAS No. 25444-35-3](/img/structure/B13422160.png)
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride
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Overview
Description
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride: is a chemical compound with the molecular formula C13H4ClF15O2S and a molecular weight of 544.664 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pentadecafluoroheptyl group. The compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with pentadecafluoroheptyl iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a base, such as triethylamine , to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as .
Scientific Research Applications
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The pentadecafluoroheptyl group imparts unique hydrophobic and lipophobic properties to the compound, influencing its interactions with other molecules and surfaces .
Comparison with Similar Compounds
Similar compounds to p-(Pentadecafluoroheptyl)benzenesulphonyl chloride include:
p-(Trifluoromethyl)benzenesulphonyl chloride: This compound has a trifluoromethyl group instead of the pentadecafluoroheptyl group, resulting in different chemical properties and reactivity.
p-(Pentafluorophenyl)benzenesulphonyl chloride: The presence of a pentafluorophenyl group in place of the pentadecafluoroheptyl group alters the compound’s electronic and steric characteristics.
p-(Heptafluoropropyl)benzenesulphonyl chloride: This compound features a heptafluoropropyl group, which affects its solubility and reactivity compared to this compound.
This compound stands out due to its longer perfluorinated chain, which enhances its hydrophobicity and stability, making it particularly useful in applications requiring these properties.
Biological Activity
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride, also known as perfluorinated sulfonyl chloride, is a synthetic compound characterized by its unique fluorinated structure. This compound has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive overview.
- Chemical Formula : C13H4ClF15O2S
- Molecular Weight : 490.67 g/mol
- Structure : The compound features a benzene ring substituted with a pentadecafluoroheptyl group and a sulfonyl chloride functional group, contributing to its unique chemical behavior.
Toxicity and Environmental Impact
Research indicates that compounds with similar structures exhibit significant toxicity and potential for bioaccumulation. For instance, studies on perfluorinated compounds (PFCs) suggest that they can persist in the environment and accumulate in biological systems, leading to adverse health effects in wildlife and humans .
- Bioaccumulation Potential : The bioaccumulation factor (BAF) for fluorinated compounds can exceed 5000, indicating a high potential for accumulation in living organisms .
- Toxicological Studies : In vitro studies have shown that sulfonyl chlorides can exhibit cytotoxic effects on various cell lines, suggesting that this compound may have similar effects due to its reactive sulfonyl group .
Case Studies
Several case studies have examined the biological effects of related compounds:
- Case Study on Perfluorooctanoic Acid (PFOA) :
- Impact on Aquatic Organisms :
The biological activity of this compound may involve several mechanisms:
- Reactivity with Biological Molecules : The sulfonyl chloride moiety is known to react with nucleophiles, potentially leading to cellular damage and disruption of normal cellular functions.
- Hormonal Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways, raising concerns about their endocrine-disrupting potential.
Comparative Analysis of Related Compounds
Compound Name | Chemical Structure | Toxicity Level | Bioaccumulation Factor |
---|---|---|---|
This compound | C13H4ClF15O2S | High | >5000 |
Perfluorooctanoic Acid (PFOA) | C8HF15O2 | Very High | >10000 |
Perfluorooctanesulfonic Acid (PFOS) | C8HF17O2S | High | >5000 |
Properties
CAS No. |
25444-35-3 |
---|---|
Molecular Formula |
C13H4ClF15O2S |
Molecular Weight |
544.66 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H4ClF15O2S/c14-32(30,31)6-3-1-5(2-4-6)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)29/h1-4H |
InChI Key |
PPKJGFABEANLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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